4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide
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Overview
Description
4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide is a chemical compound with the molecular formula C13H18N2O2S and a molecular weight of 266.36 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide involves several steps. One common method includes the reaction of 1-methylpiperidine with p-toluenesulfonyl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide can be compared with similar compounds such as:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
These compounds share similar structural features but differ in their functional groups and specific applications. The unique structure of this compound allows it to exhibit distinct biological activities and chemical reactivity.
Properties
CAS No. |
93100-91-5 |
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Molecular Formula |
C13H18N2O2S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
(NZ)-4-methyl-N-(1-methylpiperidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O2S/c1-11-6-8-12(9-7-11)18(16,17)14-13-5-3-4-10-15(13)2/h6-9H,3-5,10H2,1-2H3/b14-13- |
InChI Key |
ITJDLTLGOBEJBE-YPKPFQOOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCCN2C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCN2C |
Origin of Product |
United States |
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